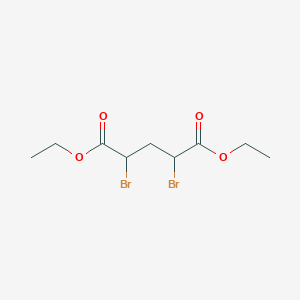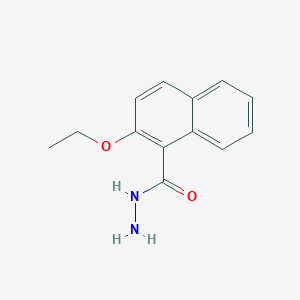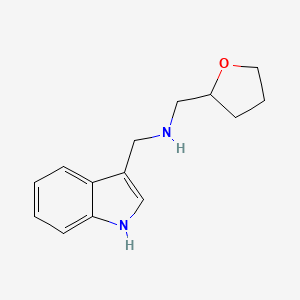
Diethyl 2,4-dibromopentanedioate
Overview
Description
Diethyl 2,4-dibromopentanedioate is an organic compound with the chemical formula C10H16Br2O4. It is a colorless to light yellow liquid that is volatile at room temperature. This compound is known for its aromatic odor and solubility in organic solvents such as ether, acetone, and alcohol . It is widely used in chemical synthesis, particularly as an intermediate in the preparation of various organic compounds .
Mechanism of Action
Mode of Action
It can be used in the preparation of pharmaceutically active compounds or as a reactant in the synthesis of multifunctional molecules .
Result of Action
It is known to be used in the synthesis of various organic compounds, including those with pharmaceutical activity
Action Environment
During storage, it should be sealed and protected from light, and avoid contact with oxidants or strong acids .
Preparation Methods
The preparation of Diethyl 2,4-dibromopentanedioate typically involves the reaction of 2,4-dibromoglutaric acid with ethanol in the presence of acetic acid . The specific steps include:
- Reacting 2,4-dibromoglutaric acid with absolute ethanol.
- Using acetic acid as a catalyst.
- The product, this compound, is obtained after the reaction .
Chemical Reactions Analysis
Diethyl 2,4-dibromopentanedioate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Common reagents used in these reactions include strong bases or nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Diethyl 2,4-dibromopentanedioate has several applications in scientific research:
Comparison with Similar Compounds
Diethyl 2,4-dibromopentanedioate can be compared with other similar compounds such as:
Diethyl 2,4-dibromoglutarate: Similar in structure but may have different reactivity and applications.
Glutaric acid derivatives: These compounds share a similar backbone but differ in functional groups, affecting their chemical behavior and uses.
The uniqueness of this compound lies in its specific bromine substitutions, which confer distinct reactivity patterns and applications .
Properties
IUPAC Name |
diethyl 2,4-dibromopentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Br2O4/c1-3-14-8(12)6(10)5-7(11)9(13)15-4-2/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSLEJGELFKEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)OCC)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Ethoxyphenyl)methylamino]propan-1-ol](/img/structure/B3161366.png)
amine](/img/structure/B3161375.png)
![(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine](/img/structure/B3161383.png)


amine](/img/structure/B3161398.png)


![N-[(3-bromophenyl)methyl]cyclopentanamine](/img/structure/B3161434.png)
![{[4-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161439.png)
![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161441.png)


![4-Bromothieno[2,3-c]pyridine-2-carbonitrile](/img/structure/B3161477.png)
